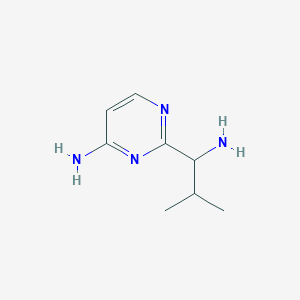

2-(1-Amino-2-methylpropyl)pyrimidin-4-amine

CAS No.:

Cat. No.: VC17841025

Molecular Formula: C8H14N4

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N4 |

|---|---|

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 2-(1-amino-2-methylpropyl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C8H14N4/c1-5(2)7(10)8-11-4-3-6(9)12-8/h3-5,7H,10H2,1-2H3,(H2,9,11,12) |

| Standard InChI Key | VJBHGXBULFNKPR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C1=NC=CC(=N1)N)N |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name is 2-(1-amino-2-methylpropyl)pyrimidin-4-amine, with the following key properties :

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₄ |

| Molecular Weight | 166.22 g/mol |

| Canonical SMILES | CC(C)C(C₁=NC=CC(=N₁)N)N |

| InChI Key | VJBHGXBULFNKPR-UHFFFAOYSA-N |

The pyrimidine ring’s aromaticity and substituents influence its reactivity. The amino groups at positions 2 and 4 enable hydrogen bonding, critical for interactions with biological targets .

Physicochemical Profile

-

Solubility: Likely polar due to amine groups; solubility in water and organic solvents requires experimental validation.

-

pKa: Estimated amino group pKa ~9–10, based on analogous pyrimidines .

-

Stability: Susceptible to oxidation at the amino groups; storage under inert conditions recommended.

Synthesis and Optimization

Challenges in Synthesis

-

Selectivity: Avoiding over-alkylation or side reactions at multiple reactive sites on the pyrimidine ring .

-

Catalyst Efficiency: Lewis acids (e.g., Al₂O₃) improve yields but require high temperatures .

-

Purification: Separation from byproducts like unreacted amines or oligomers .

Biological Activity and Mechanisms

Enzyme Inhibition

Pyrimidine derivatives are known to inhibit kinases and modulate signaling pathways . For instance:

-

PKB/Akt Inhibition: Pyrrolo[2,3-d]pyrimidines exhibit nanomolar IC₅₀ values by competing with ATP binding .

-

LRRK2 Selectivity: Substituted pyrimidines show >150-fold selectivity over related kinases, attributed to interactions with hydrophobic pockets .

The 1-amino-2-methylpropyl group in 2-(1-amino-2-methylpropyl)pyrimidin-4-amine may enhance target binding through steric and electronic effects .

Research Gaps and Future Directions

Unresolved Questions

-

Metabolic Stability: Limited data on hepatic clearance or cytochrome P450 interactions .

-

Toxicity Profile: Acute and chronic toxicity studies are absent .

-

Synthetic Scalability: Current methods are lab-scale; industrial-scale production needs optimization .

Recommended Studies

| Study Type | Objective | Methodology |

|---|---|---|

| Kinase Screening | Identify primary biological targets | High-throughput assays |

| ADME Profiling | Assess bioavailability and metabolism | In vitro microsomal assays |

| X-ray Crystallography | Determine binding modes | Co-crystallization with targets |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume